Imino(triphenyl)phosphorane
CAS No.: 2240-47-3
Cat. No.: VC20795696
Molecular Formula: C18H16NP
Molecular Weight: 277.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2240-47-3 |
---|---|
Molecular Formula | C18H16NP |
Molecular Weight | 277.3 g/mol |
IUPAC Name | imino(triphenyl)-λ5-phosphane |
Standard InChI | InChI=1S/C18H16NP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H |
Standard InChI Key | DHOUOTPZYIKUDF-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)P(=N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | C1=CC=C(C=C1)P(=N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Structural Features
Imino(triphenyl)phosphorane features a central phosphorus atom bonded to three phenyl rings and an imino group . Based on X-ray crystallography data from the structurally related compound triphenylphosphine phenylimide (Ph₃P=NPh), we can infer that the P=N bond length is likely around 160 pm . Similar to related phosphanimines, the P-N-C angle is probably bent rather than linear, with triphenylphosphine phenylimide showing a P-N-C angle of approximately 130.4° . This bent geometry influences the reactivity of the P=N bond in various chemical transformations.
The three phenyl groups arranged around the phosphorus atom contribute to the compound's steric properties and influence its reactivity in synthetic applications. The imino group's hydrogen atom is relatively acidic, which can be important in certain reaction mechanisms.
Nomenclature and Identification
Synonyms and Alternative Names
Imino(triphenyl)phosphorane is known by several synonyms in chemical literature, reflecting its structure and classification in different naming systems.
Table 2: Synonyms and Identifiers for Imino(triphenyl)phosphorane
These various names appear in different research contexts and chemical databases, but all refer to the same basic chemical structure or its salt form. The multiple nomenclature systems reflect the compound's position at the intersection of phosphorus chemistry and nitrogen functionality.
Physical Properties
Comparative Physical Properties
The physical properties of Imino(triphenyl)phosphorane and its hydrochloride salt provide important information for handling, storage, and application in chemical reactions.
Table 3: Physical Properties of Imino(triphenyl)phosphorane and its Hydrochloride Salt
The hydrochloride salt form has been more extensively characterized in terms of physical properties, likely due to its greater stability and ease of handling compared to the free base . The high boiling point (404.7°C) and flash point (198.6°C) of the hydrochloride salt suggest that it is thermally stable under normal laboratory conditions .
Synthesis Methods
Staudinger-Type Reactions
Imino(triphenyl)phosphorane can be synthesized through various methods, though the available search results don't provide specific synthetic procedures for the exact compound. Based on related phosphanimine compounds, one common synthesis approach likely involves Staudinger-type reactions, first described by Nobel laureate Hermann Staudinger .
For the structurally related triphenylphosphine phenylimide, the synthesis involves the direct reaction of triphenylphosphine with phenylazide:
A similar reaction pathway may be employed for the synthesis of Imino(triphenyl)phosphorane, possibly using a simple azide as the nitrogen source rather than a substituted azide . The key feature of these reactions is the formation of the P=N bond, which is central to the compound's structure and reactivity.
Chemical Reactions and Applications
Synthesis of 1,3,4-Oxadiazole Derivatives
One of the most significant applications of Imino(triphenyl)phosphorane derivatives, particularly (isocyanoimino)triphenylphosphorane, is in the synthesis of fully substituted 1,3,4-oxadiazole derivatives . This reaction pathway involves a one-pot, four-component synthesis from:
The reaction mechanism begins with the formation of a 1:1 imine intermediate generated by the addition of a primary amine to chloroacetone . This intermediate is then trapped by (isocyanoimino)triphenylphosphorane in the presence of an aromatic carboxylic acid, leading to the formation of an iminophosphorane intermediate . The 1,3,4-oxadiazole derivatives are subsequently formed via an intramolecular aza-Wittig reaction of this intermediate . These reactions are typically completed under neutral conditions at room temperature and produce the fully substituted 1,3,4-oxadiazole derivatives in high yields .
Reaction with Anthranilic Acid Derivatives
Imino(triphenyl)phosphorane derivatives, specifically (N-isocyanoimino)triphenylphosphorane, react with anthranilic acid derivatives at room temperature to produce 2-substituted 1,3,4-oxadiazoles in excellent yields . This reaction occurs under neutral conditions and proceeds via an intramolecular aza-Wittig reaction mechanism .
The structures of the resulting products have been rigorously confirmed through various analytical techniques, including infrared spectroscopy, proton and carbon nuclear magnetic resonance spectroscopy, and mass spectrometry . This synthetic pathway represents an efficient method for accessing 2-substituted 1,3,4-oxadiazoles, which are important structural motifs in medicinal chemistry and materials science.
Table 4: Examples of 1,3,4-Oxadiazole Synthesis from Literature
Aza-Wittig Reactions
The key to many of the synthetic applications of Imino(triphenyl)phosphorane and its derivatives is their ability to participate in aza-Wittig reactions . These reactions involve the formation of a nitrogen-carbon double bond through the reaction of an iminophosphorane with a carbonyl compound, with the elimination of triphenylphosphine oxide as a byproduct.
The aza-Wittig reaction is particularly valuable in heterocyclic synthesis, as it allows for the efficient construction of nitrogen-containing rings under mild conditions. This reactivity pattern makes Imino(triphenyl)phosphorane derivatives important reagents in the synthetic organic chemist's toolkit, especially for the construction of biologically relevant heterocyclic compounds.
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